molecular formula C9H10O3 B1595616 Methyl 3-(hydroxymethyl)benzoate CAS No. 67853-03-6

Methyl 3-(hydroxymethyl)benzoate

Cat. No.: B1595616
CAS No.: 67853-03-6
M. Wt: 166.17 g/mol
InChI Key: FGOQWQMPNSYDBL-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

Methyl 3-(hydroxymethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.

    Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

Target of Action

Methyl 3-(hydroxymethyl)benzoate is a chemical compound that is often used in organic synthesis . It’s possible that the compound could interact with various enzymes or receptors in the body, but more research is needed to identify these targets and understand their roles.

Mode of Action

The mode of action of this compound is not well-understood due to the lack of research in this area. It’s possible that the compound could interact with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to confirm this and to understand the specifics of these interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. The compound could potentially be involved in various biochemical reactions, depending on its targets. For example, if the compound targets enzymes, it could affect the biochemical pathways that these enzymes are involved in . .

Pharmacokinetics

For example, the compound is likely to be absorbed in the gastrointestinal tract due to its small size and lipophilic nature . Once absorbed, it could be distributed throughout the body, potentially crossing the blood-brain barrier due to its lipophilicity . The compound could be metabolized by enzymes in the liver and excreted in the urine or feces . .

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood due to the lack of research in this area. Depending on its targets and mode of action, the compound could potentially alter cellular processes in a way that leads to observable effects. More research is needed to identify these effects and understand their implications .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state, which could in turn affect its absorption and distribution . Similarly, the presence of other compounds could affect the compound’s metabolism and excretion . .

Safety and Hazards

“Methyl 3-(hydroxymethyl)benzoate” is considered hazardous. It has a GHS07 pictogram and a signal word of "Warning" . The hazard statement is H302 . Precautionary statements include P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl 3-(hydroxymethyl)benzoate is unique due to the specific positioning of the hydroxymethyl group, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl 3-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOQWQMPNSYDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218092
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67853-03-6
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067853036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(hydroxymethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(methoxycarbonyl)benzoic acid (1.05 g, 5.83 mmol) in THF (25 mL) was cooled to 0° C., and then treated with the dropwise addition of 2.0 M borane-methylsulfide complex in THF (14.57 mL, 29.1 mmol) at a rate which did not allow the temperature to exceed 5° C. The mixture was stirred at 0° C. for 15 minutes, and then allowed to warm to room temperature where it stirred for 4 hours. After this time, the reaction was cooled to 0° C. and then quenched with the addition of small pieces of ice, causing vigorous gas evolution. When gas evolution had ceased, the mixture was diluted with brine and extracted 3× with ethyl acetate. The combined organic phases were washed 3× with diluted bleach to remove residual methyl sulfide, 3× with saturated sodium carbonate to remove any unreacted acid, 1× with water, 1× with brine, dried over sodium sulfate and then concentrated in vacuo to yield the methyl 3-(hydroxymethyl)benzoate (845 mg, 5.09 mmol, 87% yield) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
14.57 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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